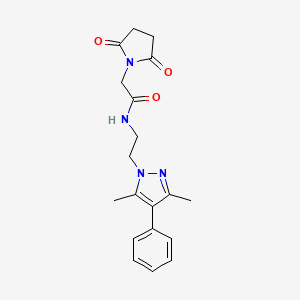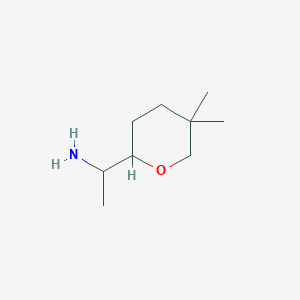
1-(5,5-Dimethyloxan-2-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5,5-Dimethyloxan-2-yl)ethanamine, also known as DMXE, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of the well-known dissociative drug, ketamine, and is structurally similar to other dissociative substances such as methoxetamine (MXE) and 3-MeO-PCE. DMXE is a relatively new compound and has gained attention in the scientific community due to its potential therapeutic applications.
作用机制
1-(5,5-Dimethyloxan-2-yl)ethanamine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It binds to the same site on the NMDA receptor as ketamine and other dissociative substances. The NMDA receptor is involved in the regulation of synaptic plasticity and is implicated in the pathophysiology of depression and other psychiatric disorders. By blocking the NMDA receptor, 1-(5,5-Dimethyloxan-2-yl)ethanamine may modulate the activity of other neurotransmitter systems such as the glutamate and serotonin systems, which are also involved in the regulation of mood and cognition.
生化和生理效应
1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to produce dissociative and hallucinogenic effects in animal models. It has also been shown to produce sedative effects at higher doses. 1-(5,5-Dimethyloxan-2-yl)ethanamine has a relatively short duration of action, with effects lasting for approximately 2-3 hours. 1-(5,5-Dimethyloxan-2-yl)ethanamine has been shown to have a low toxicity profile, with no significant adverse effects reported in animal studies.
实验室实验的优点和局限性
1-(5,5-Dimethyloxan-2-yl)ethanamine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of the NMDA receptor in psychiatric disorders. However, 1-(5,5-Dimethyloxan-2-yl)ethanamine has several limitations. It is a relatively new compound, and there is limited information available on its pharmacological properties. 1-(5,5-Dimethyloxan-2-yl)ethanamine is also a controlled substance in some jurisdictions, which may limit its availability for research purposes.
未来方向
There are several future directions for research on 1-(5,5-Dimethyloxan-2-yl)ethanamine. One area of research is the development of 1-(5,5-Dimethyloxan-2-yl)ethanamine as a potential therapeutic agent for the treatment of depression, anxiety, and PTSD. Further studies are needed to determine the optimal dose and duration of treatment for these disorders. Another area of research is the elucidation of the molecular mechanisms underlying the antidepressant and anxiolytic effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine. Additionally, more research is needed to determine the long-term effects of 1-(5,5-Dimethyloxan-2-yl)ethanamine on cognitive function and neurodegenerative diseases. Finally, more studies are needed to determine the safety and efficacy of 1-(5,5-Dimethyloxan-2-yl)ethanamine in human subjects.
合成方法
The synthesis of 1-(5,5-Dimethyloxan-2-yl)ethanamine involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylamine. The reaction is carried out under anhydrous conditions with the use of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
科学研究应用
1-(5,5-Dimethyloxan-2-yl)ethanamine has shown potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that 1-(5,5-Dimethyloxan-2-yl)ethanamine has antidepressant and anxiolytic effects in animal models. 1-(5,5-Dimethyloxan-2-yl)ethanamine has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
1-(5,5-dimethyloxan-2-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(10)8-4-5-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXQPLRETSQVNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CO1)(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,5-Dimethyloxan-2-yl)ethanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

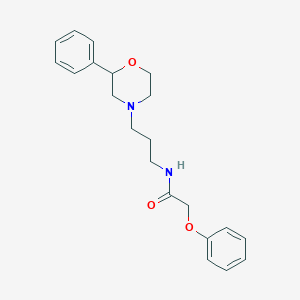
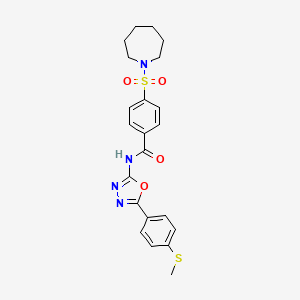
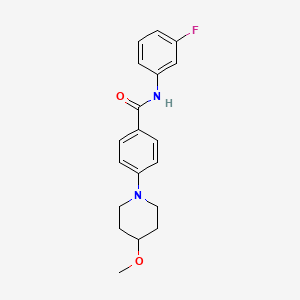
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2383614.png)
![Tert-butyl 3-[hydroxy-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate](/img/structure/B2383615.png)
![N-([2,2'-bifuran]-5-ylmethyl)-4-ethoxybenzamide](/img/structure/B2383617.png)
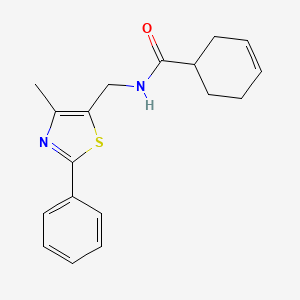

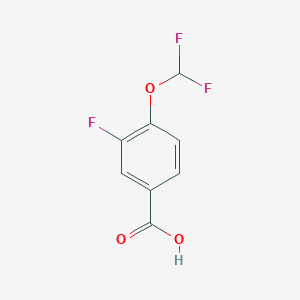
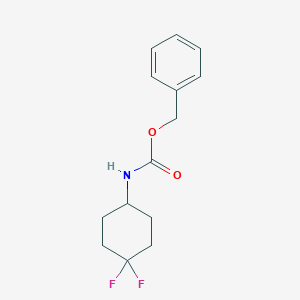
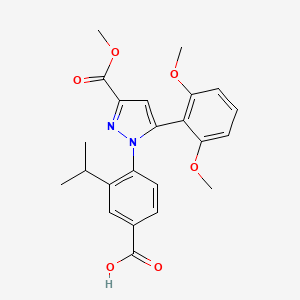
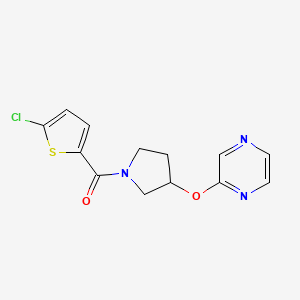
![N-[[4-(4-bromophenyl)-5-butylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2383629.png)
